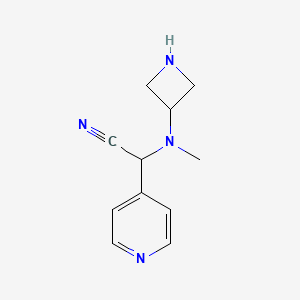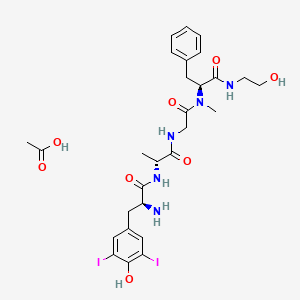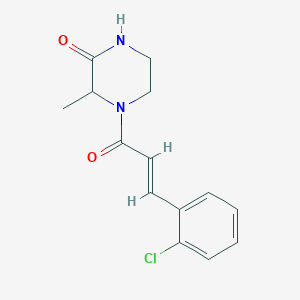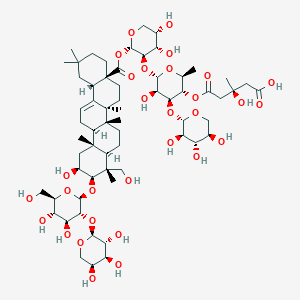![molecular formula C9H12ClN3O2S B14868224 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane: is a synthetic organic compound that belongs to the class of spiro compounds It features a unique spiro structure, which includes a thiadiazole ring, a dioxane ring, and an azaspirodecane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Spirocyclization: The thiadiazole intermediate is then reacted with a suitable diol, such as 1,4-dioxane, in the presence of a base like sodium hydride (NaH) to form the spiro compound.
Final Assembly: The azaspirodecane moiety is introduced by reacting the spiro intermediate with an appropriate amine, such as piperidine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or hydrazines
Substitution: Substituted thiadiazoles
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Agents: Preliminary studies suggest that it may have anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Pesticides: Its potential pesticidal activity makes it a candidate for the development of new agrochemicals.
作用機序
The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular functions. The thiadiazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the spiro structure may enhance its binding affinity and selectivity for certain targets.
類似化合物との比較
- 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decane
- 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
Comparison:
- Structural Differences: While these compounds share a spiro structure, they differ in the substituents on the thiadiazole ring and the nature of the spiro moiety. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both a dioxane ring and an azaspirodecane moiety, which may confer distinct properties compared to other similar compounds.
特性
分子式 |
C9H12ClN3O2S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
8-(4-chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-8(12-16-11-7)13-3-1-9(2-4-13)14-5-6-15-9/h1-6H2 |
InChIキー |
YTXOIVAYZSMQND-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12OCCO2)C3=NSN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)

![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)




![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)

![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)

![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
